molecular formula C11H17NO2S B7870998 [(4-Methanesulfonylphenyl)methyl](propyl)amine

[(4-Methanesulfonylphenyl)methyl](propyl)amine

Cat. No.: B7870998
M. Wt: 227.33 g/mol
InChI Key: UWNGFNUKYZVPTF-UHFFFAOYSA-N
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Description

(4-Methanesulfonylphenyl)methylamine is a secondary amine featuring a propyl group and a benzyl substituent with a para-methanesulfonyl (-SO₂CH₃) group. The methanesulfonyl moiety is a strong electron-withdrawing group, which reduces the basicity of the amine nitrogen and influences its electronic and steric properties.

Properties

IUPAC Name

N-[(4-methylsulfonylphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-3-8-12-9-10-4-6-11(7-5-10)15(2,13)14/h4-7,12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNGFNUKYZVPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methanesulfonylphenyl)methylamine typically involves a multi-step process. One common method starts with the reaction of 4-methanesulfonylbenzyl chloride with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of (4-Methanesulfonylphenyl)methylamine may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Methanesulfonylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

(4-Methanesulfonylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methanesulfonylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Electronic Effects

  • Steric Hindrance :
    The propyl group has an A-value (steric parameter) of 1.8 , indicating moderate steric bulk compared to smaller (e.g., methyl, A = 1.7) or bulkier groups (e.g., tert-butyl, A = 4.0) . This influences interactions in biological or catalytic systems.

  • Electronic Effects :
    The para-methanesulfonyl group is electron-withdrawing, lowering the amine’s basicity and altering solubility. In contrast, analogs like {[4-(benzyloxy)phenyl]methyl}(propyl)amine () feature an electron-donating benzyloxy group, increasing basicity and lipophilicity .

Structural Analogs in Pharmacology

  • (-)-OSU6162 and ACR16 ():
    These dopamine stabilizers share a methanesulfonylphenyl motif but are piperidine derivatives. Despite low in vitro D₂ receptor affinity (Ki = 447 nM for (-)-OSU6162), they exhibit high in vivo occupancy and antipsychotic-like efficacy. This highlights the role of the methanesulfonyl group in enhancing blood-brain barrier penetration or receptor interactions .

  • Methylnitroimidazole-primaquine hybrids (): Compounds like (7-Chloroquinolon-4-yl)-[3-(2-methyl-5-nitroimidazol-1-yl)-propyl]-amine (2b) demonstrate antiplasmodial activity.

Ligands in Coordination Chemistry

  • Bis(2-dimethylaminoethyl)-((1-propyl-imidazol-2-yl)methyl)amine (L2) (): Used in copper(II) complexes for ionic liquids, this ligand’s propyl group contributes to steric tuning. The target compound’s propylamine chain could similarly influence metal coordination in catalytic applications .

Data Table: Key Structural and Functional Comparisons

Compound Substituent on Benzyl Alkyl Chain Steric A-Value Electronic Effect Notable Properties/Applications
Target Compound 4-Methanesulfonyl Propyl 1.8 Electron-withdrawing Potential CNS activity (inferred)
(-)-OSU6162 3-Methanesulfonyl Piperidine - Electron-withdrawing Dopamine stabilizer, D₂ occupancy
{[4-(benzyloxy)phenyl]methyl}(propyl)amine 4-Benzyloxy Propyl - Electron-donating Higher lipophilicity
(2,4-difluorophenyl)methylamine 2,4-Difluoro Propyl - Electron-withdrawing Enhanced metabolic stability
[Methyl(propyl)sulfamoyl]amine Sulfamoyl (-SO₂NH₂) Methyl/Propyl - Polar, acidic Chelation potential

Research Findings and Implications

  • Steric vs. Electronic Trade-offs :
    The propyl group balances moderate steric bulk with flexibility, while the methanesulfonyl group enhances solubility and stability. This combination may optimize pharmacokinetics in drug design .

  • Pharmacological Potential: Analogs like (-)-OSU6162 suggest that para-substituted methanesulfonylamines could stabilize neurotransmitter systems without inducing catalepsy, a common side effect of classical antipsychotics .
  • Synthetic Versatility : The compound’s structure allows derivatization at the sulfonyl or amine positions, enabling tuning for specific applications (e.g., ionic liquids, catalysts) .

Biological Activity

(4-Methanesulfonylphenyl)methylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound (4-Methanesulfonylphenyl)methylamine features a methanesulfonyl group attached to a phenyl ring, with a propyl amine substituent. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to (4-Methanesulfonylphenyl)methylamine exhibit notable antimicrobial properties. For instance, studies on related compounds have shown moderate to high antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.

  • Case Study : A study evaluated a series of 2-(4-methylsulfonylphenyl) indole derivatives, which demonstrated significant antibacterial activity with growth inhibition rates ranging from 43% to 97% against multiple bacterial strains. The minimal inhibitory concentrations (MICs) were comparable to established antibiotics like ceftriaxone, indicating potential therapeutic applications in treating bacterial infections .

Enzyme Inhibition

(4-Methanesulfonylphenyl)methylamine and its derivatives have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways.

  • Monoamine Oxidase (MAO) Interaction : Similar compounds have shown affinity towards amine oxidases, particularly semicarbazide-sensitive amine oxidase (SSAO) and monoamine oxidase (MAO). These interactions are crucial as they may influence neurotransmitter metabolism, which is relevant in neurodegenerative diseases .

The biological activity of (4-Methanesulfonylphenyl)methylamine is thought to involve its binding to specific receptors or enzymes, modulating their activity. This modulation can lead to alterations in cellular signaling pathways that affect various physiological processes.

  • Target Interactions : The compound may interact with neurotransmitter receptors or enzymes involved in inflammatory responses, suggesting its potential role in treating conditions such as depression or inflammation.

Summary of Biological Activities

Activity TypeTarget Organism/EnzymeEffectivenessReference
AntibacterialMRSAGrowth inhibition: 85-97%
AntibacterialE. coli, K. pneumoniaeComparable MIC to ceftriaxone
Enzyme InhibitionMAO A/BHigh affinity
Enzyme InhibitionSSAODiscriminative inhibition

Q & A

Basic: How can researchers optimize the synthesis of (4-Methanesulfonylphenyl)methylamine to improve yield and purity?

Methodological Answer:
Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, catalyst selection) and purification techniques. For example:

  • Alkylation Strategies : Use propylamine and 4-(methanesulfonyl)benzyl chloride in a polar aprotic solvent (e.g., DMF) under reflux, monitoring progress via TLC. Adjust stoichiometry to minimize byproducts like dialkylated amines .
  • Catalytic Efficiency : Test catalysts like potassium carbonate or triethylamine to enhance nucleophilic substitution efficiency. Nano-Zinc Oxide (used in analogous sulfonyl-containing amines) may reduce side reactions .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate the target compound. Purity validation via HPLC (>95%) is critical .

Advanced: What experimental approaches resolve contradictions in reported biological activity data for (4-Methanesulfonylphenyl)methylamine analogs?

Methodological Answer:
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized Bioassays : Replicate studies using uniform protocols (e.g., fixed concentrations, cell lines, and incubation times). For example, use HEK-293 cells expressing target GPCRs to assess receptor binding affinity .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methanesulfonyl vs. nitro groups) on logP and hydrogen-bonding capacity. Molecular docking (AutoDock Vina) can predict binding modes to explain potency disparities .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL, PubChem BioAssay) to identify trends in IC50 values or off-target effects .

Basic: What spectroscopic and chromatographic methods are most reliable for characterizing (4-Methanesulfonylphenyl)methylamine?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the methanesulfonyl group (δ ~3.0 ppm for S-CH3) and propylamine chain (δ ~2.6 ppm for N-CH2). DEPT-135 distinguishes primary/secondary carbons .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of SO2CH3 group at m/z 95) .
  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity. Compare retention times with analogs like (2-bromophenyl)methylamine .

Advanced: How can enantiomer-specific activity of (4-Methanesulfonylphenyl)methylamine be investigated?

Methodological Answer:

  • Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or supercritical fluid chromatography (SFC) to separate enantiomers. Compare circular dichroism (CD) spectra to reference standards .
  • Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) to produce enantiopure batches .
  • Biological Evaluation : Test each enantiomer in target-specific assays (e.g., enzyme inhibition kinetics) to identify stereochemical preferences. For example, (R)-enantiomers of similar amines show 10x higher affinity for serotonin receptors .

Basic: What stability studies are essential for (4-Methanesulfonylphenyl)methylamine under storage and experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Methanesulfonyl groups are hydrolytically stable, but amine oxidation may require inert atmosphere storage .
  • Light Sensitivity : Expose to UV (254 nm) and UVA (365 nm) for 48 hours. Track photodegradation products (e.g., sulfonic acid derivatives) using LC-MS .
  • Solution Stability : Assess in PBS (pH 7.4) and DMSO at 25°C. Use NMR to detect hydrolysis or dimerization over 72 hours .

Advanced: How can computational modeling predict (4-Methanesulfonylphenyl)methylamine’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The methanesulfonyl group may reduce CNS penetration but improve metabolic stability .
  • Toxicity Profiling : Run ProTox-II to predict hepatotoxicity and mutagenicity. Validate with in vitro assays (e.g., Ames test for genotoxicity, MTT assay for cytotoxicity in HepG2 cells) .
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding and half-life .

Basic: What are key considerations for designing SAR studies on (4-Methanesulfonylphenyl)methylamine derivatives?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in:
    • Sulfonyl Group : Replace methanesulfonyl with tosyl or triflyl groups to alter electron-withdrawing effects .
    • Amine Chain : Test ethyl, butyl, or cyclopropylamine substituents to optimize steric bulk and hydrogen bonding .
  • Bioisosteric Replacement : Substitute the phenyl ring with pyridine or thiophene to modulate π-π interactions .

Advanced: What metabolomic techniques identify (4-Methanesulfonylphenyl)methylamine’s in vivo degradation pathways?

Methodological Answer:

  • Radiolabeling : Synthesize 14^{14}C-labeled compound for tracer studies in rodent models. Detect metabolites via scintillation counting and HPLC-radiodetection .
  • High-Resolution MS/MS : Use Q-TOF MS to identify phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites in liver microsomes .
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes involved .

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